molecular formula C20H15Br2N5O2 B10922440 3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10922440
M. Wt: 517.2 g/mol
InChI Key: WXIUHEPWNYMDFK-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromophenyl and nitro-pyrazole groups

Preparation Methods

The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Nitration: The nitro group is introduced into the pyrazole ring via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the nitro group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromophenyl groups may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15Br2N5O2

Molecular Weight

517.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C20H15Br2N5O2/c1-13-19(14-2-6-16(21)7-3-14)24-26(12-25-11-18(10-23-25)27(28)29)20(13)15-4-8-17(22)9-5-15/h2-11H,12H2,1H3

InChI Key

WXIUHEPWNYMDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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